N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is an organic compound with a complex molecular structure It is characterized by the presence of a chloro group, two methoxy groups, a methyl group, and a nitro group attached to a benzamide backbone
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chloro-2,5-dimethoxyaniline to form 4-chloro-2,5-dimethoxy-1-nitrobenzene. This intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide: This compound has a similar structure but contains a morpholinecarbothioamide group instead of a nitrobenzamide group.
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide: This compound features a furamide group, which imparts different chemical properties.
Properties
Molecular Formula |
C16H15ClN2O5 |
---|---|
Molecular Weight |
350.75 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C16H15ClN2O5/c1-9-4-5-10(6-13(9)19(21)22)16(20)18-12-8-14(23-2)11(17)7-15(12)24-3/h4-8H,1-3H3,(H,18,20) |
InChI Key |
ZHFYQTQBWADFOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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